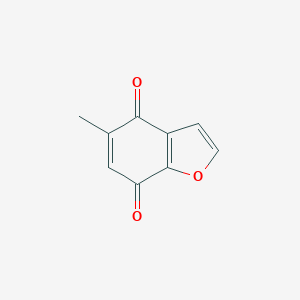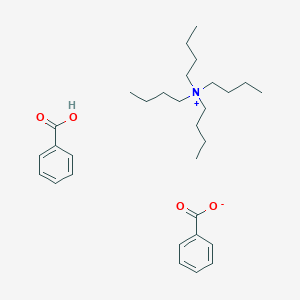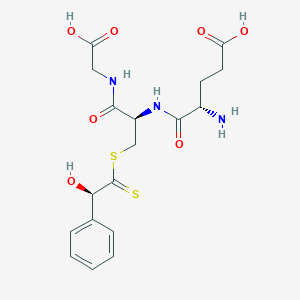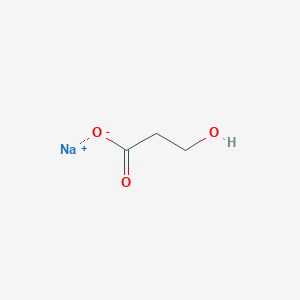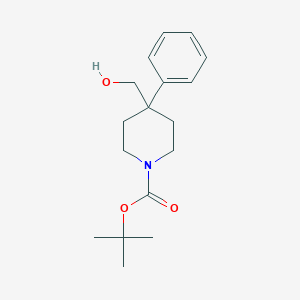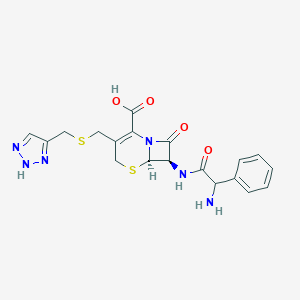
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid, also known as AZTREO, is a novel antibiotic agent that has shown potential in the treatment of bacterial infections.
Wirkmechanismus
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid works by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan cross-linking. It binds to the active site of penicillin-binding proteins (PBPs) and prevents the transpeptidase activity required for peptidoglycan cross-linking, resulting in bacterial cell death.
Biochemische Und Physiologische Effekte
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. It has a half-life of approximately 2 hours and is mainly excreted through the kidneys. 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has also been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and well-characterized mechanism of action. However, its synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, the limited availability of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may pose a challenge for researchers who wish to conduct experiments with the compound.
Zukünftige Richtungen
There are several potential future directions for 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid research, including the development of new synthetic methods to improve yield and reduce costs, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination therapy with other antibiotics. Additionally, further studies are needed to evaluate the safety and efficacy of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid in human clinical trials.
Conclusion
In conclusion, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is a novel antibiotic agent with promising potential in the treatment of bacterial infections. Its unique chemical structure and well-characterized mechanism of action make it an attractive candidate for further research and development. With further studies, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may prove to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
Synthesemethoden
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is synthesized through a multistep process involving the condensation of 7-aminocephalosporanic acid with 2-phenylglycine, followed by the introduction of a triazole ring and a thiomethyl group. The final step involves the acylation of the amino group with a 1H-1,2,3-triazol-4-ylmethylthio acyl chloride to yield 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also shown promising results in the treatment of multidrug-resistant bacterial infections.
Eigenschaften
CAS-Nummer |
148234-35-9 |
|---|---|
Produktname |
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid |
Molekularformel |
C19H20N6O4S2 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-3-(2H-triazol-4-ylmethylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N6O4S2/c20-13(10-4-2-1-3-5-10)16(26)22-14-17(27)25-15(19(28)29)11(8-31-18(14)25)7-30-9-12-6-21-24-23-12/h1-6,13-14,18H,7-9,20H2,(H,22,26)(H,28,29)(H,21,23,24)/t13?,14-,18-/m1/s1 |
InChI-Schlüssel |
YIRHZUDRWFEYJJ-HBUWYVDXSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
Synonyme |
7-(2-amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid 7-APATERC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



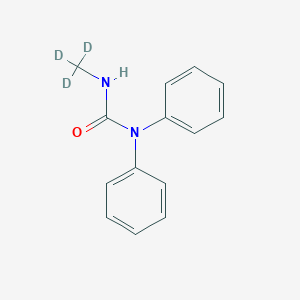
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
